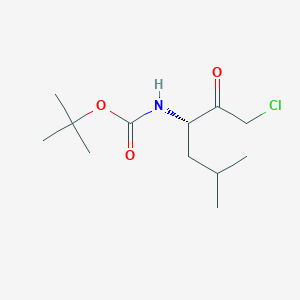

Boc-leu-chloromethylketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

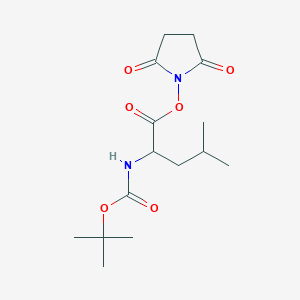

Boc-leu-chloromethylketone (CAS: 102123-85-3) is a chemical compound with the molecular formula C12H22ClNO3 and a molecular weight of 263.76 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Boc-leu-chloromethylketone consists of a chloromethyl ketone group attached to a leucine residue, which is further attached to a tert-butyl (Boc) protecting group . The exact structural details are not available in the searched resources.Aplicaciones Científicas De Investigación

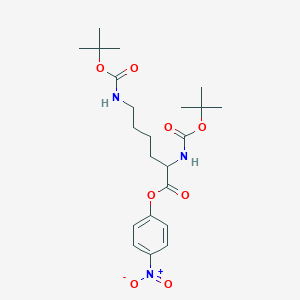

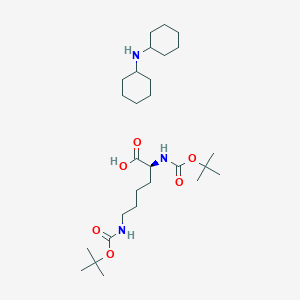

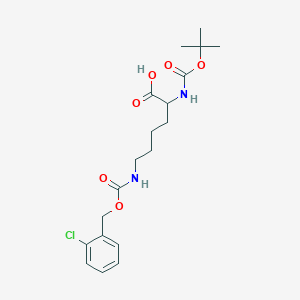

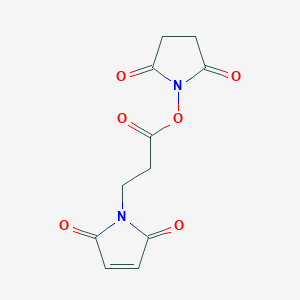

Environmentally Benign Peptide Synthesis

In a study by Bonnamour et al. (2013), a novel methodology for peptide bond synthesis was described, avoiding toxic solvents and reactants through ball-milling stoichiometric amounts of Boc-protected α-amino acid N-carboxyanhydrides (Boc-AA-NCA) or Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with α-amino acid alkyl ester salts. This approach, applied to the synthesis of Leu-enkephalin, showcased an efficient and environmentally friendly method for peptide production (Bonnamour, Métro, Martínez, & Lamaty, 2013).

pH-Responsive Chiral Polymers

Bauri et al. (2013) reported the synthesis and reversible addition-fragmentation chain transfer (RAFT) polymerization of amino acid-based chiral monomers, such as Boc-L-leucine methacryloyloxyethyl ester (Boc-L-Leu-HEMA), to create pH-responsive, cationic polymers with primary amine moieties at the side chains. These polymers exhibit optical activity and the ability to form highly ordered self-assembled structures, making them attractive for drug delivery applications and biomolecule conjugation (Bauri, Roy, Pant, & De, 2013).

Dual pH and Temperature Responsive Helical Copolymer Libraries

Another study by Bauri et al. (2013) focused on the RAFT polymerization of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and Boc-L/D-leucine methacryloyloxyethyl ester (Boc-L/D-Leu-HEMA) to afford chiral copolymers. These copolymers exhibited dual thermo and pH-dependent solubility behavior in aqueous solution, highlighting their potential for advanced biomedical applications, including drug delivery systems (Bauri, Pant, Roy, & De, 2013).

Synthesis of Peptide Chloromethyl Ketones

Tsuda et al. (1987) synthesized various substrate-derived chloromethyl ketones to develop specific and potent irreversible inhibitors for human spleen fibrinolytic proteinase (SFP) and human leukocyte elastase (LE). Boc-Ala-Tyr-Leu-Val-CH2Cl was identified as a highly effective and specific inhibitor, showcasing the utility of peptide chloromethyl ketones in enzyme inhibition studies (Tsuda, Okada, Nagamatsu, & Okamoto, 1987).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure .

Direcciones Futuras

The future directions of synthetic chemistry, including the study of compounds like Boc-leu-chloromethylketone, involve addressing challenges such as improving synthetic efficiencies and making synthetic processes more environmentally friendly . The ability to fine-tune the reactivity and concentration of reactive intermediates in synthetic processes is also a key area of focus .

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJWTNDBZSOFFP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427296 |

Source

|

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-leu-chloromethylketone | |

CAS RN |

102123-85-3 |

Source

|

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)